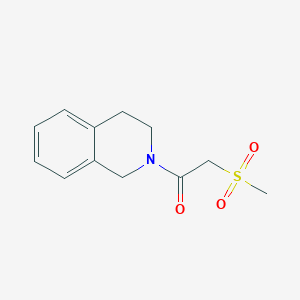
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone is not fully understood. However, it has been suggested that (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone may act on the GABAergic system, which plays a key role in regulating neuronal excitability and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and glycine, in the brain. (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has also been reported to exhibit antioxidant activity, which may contribute to its protective effect on the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to create analogs with potentially improved biological activity. However, like any chemical compound, (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has limitations in terms of its stability and potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone. One area of interest is the development of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone analogs with improved biological activity and reduced toxicity. Another potential direction is the investigation of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone's potential therapeutic applications in other areas, such as neurodegenerative diseases or cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone can be synthesized through a multistep reaction involving the condensation of 4-methylpiperidine and 4-methyl-1,3-thiazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone has been investigated for its potential therapeutic applications in various scientific studies. One study reported that (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone exhibited anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Another study found that (4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone had a protective effect on the liver in rats with liver damage induced by carbon tetrachloride, suggesting its potential use in the treatment of liver diseases.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-5-13(6-4-8)11(14)10-9(2)12-7-15-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFMFKSFCSAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)

![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)